molecular formula C17H26N2O5S B4205369 N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid

N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid

Cat. No.: B4205369
M. Wt: 370.5 g/mol
InChI Key: QJSYWCDXMCRMRX-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid is an organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS.C2H2O4/c1-14-2-4-15(5-3-14)19-13-7-16-6-8-17-9-11-18-12-10-17;3-1(4)2(5)6/h2-5,16H,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSYWCDXMCRMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps:

    Thioether Formation: The initial step involves the reaction of 4-methylthiophenol with 2-chloroethylamine to form 2-[(4-methylphenyl)thio]ethylamine.

    Morpholine Introduction: The next step is the reaction of 2-[(4-methylphenyl)thio]ethylamine with 2-chloroethylmorpholine to introduce the morpholine moiety, yielding {2-[(4-methylphenyl)thio]ethyl}[2-(4-morpholinyl)ethyl]amine.

    Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amine or morpholine groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Modified amine or morpholine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of thioether and morpholine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique combination of aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The thioether and morpholine groups can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methylphenyl)thio]ethanol: This compound shares the thioether and aromatic structure but lacks the morpholine moiety.

    4-methylthiophenol: This compound contains the aromatic thioether structure but lacks the ethyl and morpholine groups.

Uniqueness

N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid is unique due to the combination of thioether, aromatic, and morpholine functionalities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid
Reactant of Route 2
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N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid

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